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molecular formula C14H20N2O5 B8630282 tert-Butyl 3-methoxy-4-nitrobenzyl(methyl)carbamate

tert-Butyl 3-methoxy-4-nitrobenzyl(methyl)carbamate

Cat. No. B8630282
M. Wt: 296.32 g/mol
InChI Key: NFVJHDOOYMUMMF-UHFFFAOYSA-N
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Patent
US09371319B2

Procedure details

10% Pd on carbon (12 mg, 0.866 mmol) was added to a solution of tert-butyl 3-methoxy-4-nitrobenzyl(methyl)carbamate (Preparation 107, 185 mg, 0.62 mmol) in EtOH (3 mL). The reaction mixture was degassed and then stirred for 1 hour at room temperature under an atmosphere of hydrogen. The reaction was filtered on a pad of Celite and the filtrate was concentrated under reduced pressure to afford the title compound (0.16 g, 96%).
Quantity
185 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
12 mg
Type
catalyst
Reaction Step One
Yield
96%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:16]=[CH:17][C:18]=1[N+:19]([O-])=O)[CH2:6][N:7]([CH3:15])[C:8](=[O:14])[O:9][C:10]([CH3:13])([CH3:12])[CH3:11]>CCO.[Pd]>[NH2:19][C:18]1[CH:17]=[CH:16][C:5]([CH2:6][N:7]([CH3:15])[C:8](=[O:14])[O:9][C:10]([CH3:12])([CH3:13])[CH3:11])=[CH:4][C:3]=1[O:2][CH3:1]

Inputs

Step One
Name
Quantity
185 mg
Type
reactant
Smiles
COC=1C=C(CN(C(OC(C)(C)C)=O)C)C=CC1[N+](=O)[O-]
Name
Quantity
3 mL
Type
solvent
Smiles
CCO
Name
Quantity
12 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 1 hour at room temperature under an atmosphere of hydrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was degassed
FILTRATION
Type
FILTRATION
Details
The reaction was filtered on a pad of Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC1=C(C=C(CN(C(OC(C)(C)C)=O)C)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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